N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a butanamide moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [3+2] cycloaddition reactions between nitriles and azides.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized through amide bond formation reactions, typically using carboxylic acids and amines in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: These compounds share a similar tetrazole ring and phenyl group but differ in their alkoxy substituents.
1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles: These compounds also contain a tetrazole ring and phenyl group but have different substituents on the pyrazole ring.
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C18H19N5O2/c1-25-17-11-10-15(12-16(17)23-13-19-21-22-23)20-18(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,24) |
InChI Key |
YUGRRBVTINRZQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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